molecular formula C7H8O2S B7856762 O-(furan-2-ylmethyl) ethanethioate

O-(furan-2-ylmethyl) ethanethioate

Cat. No.: B7856762
M. Wt: 156.20 g/mol
InChI Key: XWGVIQQEIQLYOK-UHFFFAOYSA-N
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Description

O-(Furan-2-ylmethyl) ethanethioate is a chemical compound with the molecular formula C7H8O2S It is a derivative of furan, a heterocyclic organic compound, and contains a sulfur atom in its structure

Synthetic Routes and Reaction Conditions:

  • Furan-2-ylmethyl Alcohol Reaction: The compound can be synthesized by reacting furan-2-ylmethyl alcohol with ethanethioic acid (thioacetic acid) under acidic conditions.

  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis as a method to produce this compound. This method involves using microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The use of catalysts and optimized reaction parameters helps in achieving high efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or halides, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Substituted Furan Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

O-(Furan-2-ylmethyl) ethanethioate has found applications in various scientific research areas:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antibacterial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of materials and chemicals that require furan derivatives.

Mechanism of Action

The mechanism by which O-(furan-2-ylmethyl) ethanethioate exerts its effects depends on its specific application. For instance, in antibacterial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

  • Furan-2-ylmethyl acetate

  • Furfuryl alcohol

  • Furan-2-carboxylic acid

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Properties

IUPAC Name

O-(furan-2-ylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-6(10)9-5-7-3-2-4-8-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGVIQQEIQLYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)OCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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